molecular formula C21H16N2O2 B7756487 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B7756487
M. Wt: 328.4 g/mol
InChI Key: UPDJOFFFOYXSJF-UHFFFAOYSA-N
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Description

3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves a one-pot three-component reaction. This reaction includes aromatic aldehydes, active methylene nitriles (such as malononitrile), and phenolic nucleophiles (such as resorcinol or naphthol) in the presence of a catalyst. For instance, a highly efficient synthesis can be achieved using 3-amino-1,2,4-triazole supported on hydroxyapatite-encapsulated-γ-Fe2O3 as a nanocatalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of eco-friendly catalysts, solvent-free conditions, and energy-efficient processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the chromene ring .

Scientific Research Applications

3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl group and the chromene core contribute to its stability and potential for diverse applications .

Properties

IUPAC Name

3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-24-15-9-6-14(7-10-15)19-17(12-22)21(23)25-18-11-8-13-4-2-3-5-16(13)20(18)19/h2-11,19H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDJOFFFOYXSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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